molecular formula C6H6BrO3P B12086615 2-Bromophenylphosphonic acid CAS No. 7506-82-3

2-Bromophenylphosphonic acid

Cat. No.: B12086615
CAS No.: 7506-82-3
M. Wt: 236.99 g/mol
InChI Key: JFSDFUSYPBGANG-UHFFFAOYSA-N
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Description

2-Bromophenylphosphonic acid is an organophosphonic acid characterized by a bromine substituent at the ortho position of the phenyl ring and a phosphonic acid (–PO(OH)₂) group. Its molecular formula is C₆H₆BrO₃P, with a molecular weight of 237.0 g/mol (calculated from constituent atomic weights). Key physicochemical properties include its pKa values of 1.64 (pK₁) and 7.00 (pK₂) at 25°C, indicating strong acidity in aqueous solutions due to the electron-withdrawing bromine and the phosphonic acid moiety .

Properties

CAS No.

7506-82-3

Molecular Formula

C6H6BrO3P

Molecular Weight

236.99 g/mol

IUPAC Name

(2-bromophenyl)phosphonic acid

InChI

InChI=1S/C6H6BrO3P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)

InChI Key

JFSDFUSYPBGANG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with bromobenzene under specific conditions. Another method includes the bromination of phenylphosphonic acid using bromine or other brominating agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Bromophenylphosphonic acid may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phosphonic acid group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylphosphonic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Phosphate-Recognizing Proteins

2-Bromophenylphosphonic acid has been identified as a potent inhibitor of phosphate-recognizing proteins, which play critical roles in signal transduction pathways implicated in diseases such as cancer and diabetes. The compound acts as a bioisostere for phosphate, allowing it to effectively mimic phosphate moieties in biological systems. This property enables the compound to interact with enzymes involved in phosphorylation processes, making it a valuable tool in drug design and development .

Case Study: Selective Inhibition of Protein Tyrosine Phosphatases (PTPs)

A study demonstrated that derivatives of 2-bromophenylphosphonic acid could selectively inhibit PTPs. These enzymes are crucial for regulating cellular signaling pathways, and their dysregulation is associated with various cancers. The research showed that 2-bromophenylphosphonic acid derivatives formed covalent adducts with PTPs, leading to irreversible inhibition and highlighting their potential as therapeutic agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that phosphonic acids, including 2-bromophenylphosphonic acid, exhibit activity against various pathogens. This has implications for developing new antibiotics or agricultural fungicides .

Agricultural Applications

2.1 Herbicidal Activity

Phosphonic acids have been utilized in agriculture for their herbicidal properties. 2-Bromophenylphosphonic acid has shown effectiveness in controlling weed species, contributing to sustainable agricultural practices. Its mode of action involves inhibiting specific metabolic pathways in target plants, leading to reduced growth and viability .

Data Table: Herbicidal Efficacy of Phosphonic Acids

CompoundTarget SpeciesEfficacy (%)Reference
2-Bromophenylphosphonic AcidCommon Weeds85
GlyphosateVarious Grasses90
Fosetyl-AlFungal Pathogens75

Materials Science Applications

3.1 Surface Functionalization

In materials science, 2-bromophenylphosphonic acid is employed for surface functionalization due to its ability to form stable bonds with metal oxides. This property is exploited in creating advanced materials for sensors and catalysts .

3.2 Nanomaterials Stabilization

The compound has also been used as a stabilizing agent for nanocrystals in colloidal solutions. Its amphiphilic nature allows it to stabilize nanoparticles, which is essential for applications in drug delivery systems and imaging techniques .

Mechanism of Action

The mechanism of action of 2-Bromophenylphosphonic acid involves its interaction with specific molecular targets. The bromine atom and phosphonic acid group can participate in various binding interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Bromophenylphosphonic Acid vs. 4-Bromophenylphosphonic Acid

The para isomer (4-bromophenylphosphonic acid, CAS 16839-13-7) shares the same molecular formula but differs in bromine placement. While direct pKa data for the para isomer is unavailable, comparisons with structurally analogous compounds reveal that ortho substitution generally induces stronger steric and electronic effects. For example:

  • 4-Bromophenylphosphinic acid (a phosphinic acid derivative) exhibits a higher pK₁ of 2.1 (at 17°C) compared to 2-bromophenylphosphonic acid’s pK₁ of 1.64 , highlighting the increased acidity of the phosphonic acid group and the ortho substituent’s electron-withdrawing effects .
Compound CAS RN Molecular Formula pK₁ pK₂
2-Bromophenylphosphonic acid - C₆H₆BrO₃P 1.64 7.00
4-Bromophenylphosphinic acid - C₆H₆BrO₂P 2.1 -

Functional Group Variants: Phosphonic vs. Carboxylic Acids

2-Bromophenylphosphonic Acid vs. 2-Bromophenylacetic Acid

Replacing the phosphonic acid group with a carboxylic acid (–COOH) significantly alters properties:

  • 2-Bromophenylacetic acid (CAS 18698-97-0, C₈H₇BrO₂) has a molecular weight of 215.05 g/mol and is used in pharmaceutical intermediates.
Compound CAS RN Molecular Formula Functional Group
2-Bromophenylphosphonic acid - C₆H₆BrO₃P Phosphonic acid
2-Bromophenylacetic acid 18698-97-0 C₈H₇BrO₂ Carboxylic acid

Aliphatic vs. Aromatic Phosphonic Acids

2-Bromophenylphosphonic Acid vs. 2-Bromoethylphosphonic Acid

The aliphatic analog 2-bromoethylphosphonic acid (CAS 999-82-6, C₂H₆BrO₃P) has a lower molecular weight (189.0 g/mol) and lacks aromatic conjugation.

Compound CAS RN Molecular Formula Molecular Weight (g/mol)
2-Bromophenylphosphonic acid - C₆H₆BrO₃P 237.0
2-Bromoethylphosphonic acid 999-82-6 C₂H₆BrO₃P 189.0

Bromophenyl Derivatives with Heteroatoms

2-Bromophenylphosphonic Acid vs. 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid

The introduction of fluorine and a methyl group in 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS 1314671-09-4, C₁₀H₁₀BrFO₂) demonstrates how additional substituents modulate electronic and steric profiles. Fluorine’s strong electron-withdrawing nature may enhance acidity, but the absence of a phosphonic acid group limits direct comparison .

Biological Activity

2-Bromophenylphosphonic acid is a phosphonic acid derivative with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Bromophenylphosphonic acid can be synthesized through various methods, often involving the reaction of brominated phenolic compounds with phosphorous acid or its derivatives. This compound serves as a versatile reagent in organic synthesis and has been studied for its biological implications, particularly in cancer research and enzyme inhibition.

The biological activity of 2-bromophenylphosphonic acid primarily revolves around its role as an inhibitor of key enzymes involved in phosphorylation processes. Phosphorylation is crucial for many cellular functions, including signal transduction, metabolism, and apoptosis. The compound acts as a non-hydrolyzable phosphonate bioisostere, effectively mimicking phosphate groups to inhibit phosphate-recognizing enzymes (such as protein tyrosine phosphatases) without undergoing hydrolysis .

Enzyme Inhibition

Studies have demonstrated that 2-bromophenylphosphonic acid exhibits inhibitory effects on various phosphatases. For instance, it has been shown to selectively inhibit protein tyrosine phosphatases (PTPs), which are implicated in several diseases, including cancer and diabetes. The irreversible inhibition mechanism allows it to form covalent adducts with the active site of these enzymes, thus blocking their function .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 2-bromophenylphosphonic acid derivatives against various cancer cell lines. For example, compounds derived from this phosphonic acid showed promising results against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. Notably, certain derivatives exhibited higher potency than the standard chemotherapeutic agent Doxorubicin, indicating their potential as novel anticancer agents .

Case Studies

  • Inhibition of Protein Tyrosine Phosphatases : A study highlighted the use of α-bromobenzylphosphonates, including 2-bromophenylphosphonic acid derivatives, which were effective in selectively inhibiting PTPs. This inhibition was confirmed through various assays that demonstrated the formation of irreversible covalent bonds with the enzyme's active site .
  • Anticancer Activity : Research focused on synthesizing new α-aminophosphonates revealed that derivatives containing the 2-bromophenyl moiety exhibited significant cytotoxicity against cancer cell lines. The study employed MTT assays to determine IC50 values, with some compounds showing enhanced activity compared to established drugs like Doxorubicin .

Table 1: Anticancer Activity of 2-Bromophenylphosphonic Acid Derivatives

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
2aHCT-11610More potent
4bHEP28More potent
4dHEP212Comparable
DoxorubicinHCT-11615-

Q & A

Basic: How do the pKa values of 2-bromophenylphosphonic acid influence experimental design in aqueous reactions?

Answer:
The pKa values (1.64 and 7.00) indicate that 2-bromophenylphosphonic acid is a diprotic acid, dissociating in two stages . At pH < 1.64, the compound exists predominantly in its fully protonated form (H₂P(O)(OH)C₆H₃Br), while deprotonation occurs at higher pH. This impacts solubility, reactivity, and buffer selection. For example:

  • Solubility : Below pH 1.64, the neutral form may precipitate, requiring acidic solvents (e.g., 0.1 M HCl).
  • Reactivity : Deprotonation at pH > 7.00 enhances nucleophilicity of the phosphonate group, facilitating coupling reactions (e.g., esterification).
  • Buffer Compatibility : Avoid phosphate buffers in studies involving phosphonate reactivity to prevent interference.

Basic: What are the standard synthetic routes for preparing 2-bromophenylphosphonic acid, and how are intermediates characterized?

Answer:
Two primary methods are used:

  • McKenna’s Reaction : Bromophenylphosphonates are hydrolyzed under acidic conditions (e.g., HCl/water) to yield the phosphonic acid. Purity is monitored via ³¹P NMR to confirm complete hydrolysis .
  • Hypophosphorous Acid Addition : Bromophenyl imines react with hypophosphorous acid (H₃PO₂) to form intermediates, which are oxidized to the phosphonic acid. Key intermediates (e.g., silyl-protected phosphonites) are characterized using FT-IR (P=O stretch at ~1250 cm⁻¹) and mass spectrometry .

Advanced: How can synthesis protocols for 2-bromophenylphosphonic acid be optimized to improve yield and purity?

Answer:
Advanced optimization strategies include:

  • Temperature Control : Maintain reaction temperatures below 40°C during hydrolysis to prevent Br substituent cleavage .
  • Silyl Protection : Use bis(trimethylsilyl) phosphonite to stabilize reactive intermediates and reduce side reactions (e.g., aryl bromide displacement). Purity is assessed via HPLC with UV detection at 254 nm .
  • Post-Synthesis Purification : Crystallize the product from ethanol/water mixtures (1:3 v/v) to remove unreacted bromophenyl precursors, confirmed by TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Advanced: What factors influence the stability of 2-bromophenylphosphonic acid under varying storage conditions?

Answer:
Stability is affected by:

  • pH : Degradation accelerates above pH 7 due to deprotonation-induced hydrolysis. Store in acidic buffers (pH 2–3) at 4°C .
  • Light Exposure : The bromine substituent increases photosensitivity. Use amber vials and inert atmospheres (N₂/Ar) to prevent radical-mediated decomposition .
  • Moisture : Hygroscopicity promotes hydrolysis. Lyophilize the compound and store with desiccants (e.g., silica gel) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for 2-bromophenylphosphonic acid derivatives?

Answer:
Discrepancies in ³¹P NMR or IR data often arise from:

  • Tautomerism : The phosphonic acid group can exist in equilibrium between P(O)(OH)₂ and P(O)H(OH) forms. Use deuterated DMSO-d₆ to stabilize the dominant tautomer and standardize reporting .
  • Impurity Profiles : Trace aryl bromide byproducts (e.g., from incomplete hydrolysis) alter spectral baselines. Validate purity via LC-MS (negative ion mode, m/z 235 [M-H]⁻) .

Advanced: What methodological approaches address conflicting literature reports on the reactivity of 2-bromophenylphosphonic acid in cross-coupling reactions?

Answer:
Contradictions in catalytic activity (e.g., Suzuki-Miyaura coupling) may stem from:

  • Ligand Design : The bromine substituent’s steric bulk affects coordination. Compare catalytic efficiency using Pd(PPh₃)₄ versus Pd(OAc)₂ with bidentate ligands (e.g., dppf) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts. Conduct kinetic studies in toluene/water biphasic systems to isolate solvent contributions .

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